molecular formula C6H11NO B1383062 1-Aminohex-5-yn-3-ol CAS No. 1567021-30-0

1-Aminohex-5-yn-3-ol

Cat. No.: B1383062
CAS No.: 1567021-30-0
M. Wt: 113.16 g/mol
InChI Key: VVVAIYAOAOPWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-Aminohex-5-yn-3-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

1-Aminohex-5-yn-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of hex-5-yn-3-ol with ammonia under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Aminohex-5-yn-3-ol undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and substituted derivatives .

Mechanism of Action

The mechanism of action of 1-Aminohex-5-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne and amino groups allow it to form covalent bonds with various biomolecules, potentially inhibiting or modifying their function. This interaction can lead to changes in cellular processes, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

1-Aminohex-5-yn-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-aminohex-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-6(8)4-5-7/h1,6,8H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVAIYAOAOPWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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